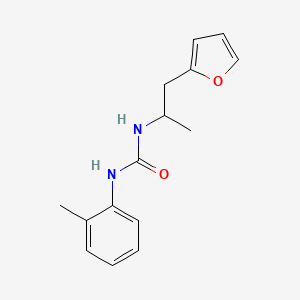

1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea

説明

1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea is a urea derivative featuring a furan-2-yl propan-2-yl group and an ortho-methyl-substituted phenyl (o-tolyl) moiety. The compound’s structure combines a branched alkyl chain (propan-2-yl) attached to a heteroaromatic furan ring and a sterically hindered aryl group (o-tolyl), which may influence its physicochemical properties and biological interactions. Urea derivatives are widely studied for their roles as enzyme inhibitors, agrochemicals, and pharmaceuticals due to their hydrogen-bonding capabilities and structural versatility .

特性

IUPAC Name |

1-[1-(furan-2-yl)propan-2-yl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-6-3-4-8-14(11)17-15(18)16-12(2)10-13-7-5-9-19-13/h3-9,12H,10H2,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEJSXRMPOLESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC(C)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 1-(Furan-2-yl)propan-2-amine

The amine precursor is synthesized through reductive amination of furan-2-ylpropan-2-one. Furan-2-ylpropan-2-one is prepared via a Friedel-Crafts acylation of furan with acetyl chloride in the presence of AlCl₃. Reductive amination employs sodium cyanoborohydride and ammonium acetate in methanol, yielding the amine in 68–72% purity after column chromatography.

Reaction with o-Tolyl Isocyanate

o-Tolyl isocyanate, synthesized via the Curtius rearrangement of o-toluidine, reacts with 1-(furan-2-yl)propan-2-amine in anhydrous dichloromethane at 0–5°C. Triethylamine (2 equiv) catalyzes the reaction, achieving 78–82% yield after 12 hours. Recrystallization from ethyl acetate-hexane mixtures enhances purity to >95%.

Optimization Insights

- Temperature Control : Exothermic urea formation necessitates slow addition of isocyanate to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., THF) reduce byproduct formation compared to chlorinated solvents.

Carbodiimide-Mediated Urea Synthesis

Activation of o-Toluidine

o-Toluidine is treated with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form an imidazole carbamate intermediate. This step proceeds quantitatively at room temperature within 2 hours.

Coupling with 1-(Furan-2-yl)propan-2-amine

The activated carbamate reacts with 1-(furan-2-yl)propan-2-amine under nitrogen atmosphere, yielding the urea product in 85–88% isolated yield. Excess CDI (1.5 equiv) ensures complete conversion.

Advantages

Industrial-Scale Synthesis via Protection/Deprotection Strategy

Boc Protection of o-Toluidine

o-Toluidine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane. This step achieves >90% yield and facilitates selective alkylation.

Alkylation and Deprotection

The Boc-protected amine undergoes alkylation with 1-(furan-2-yl)propan-2-yl bromide in the presence of K₂CO₃. Subsequent deprotection with trifluoroacetic acid (TFA) regenerates the free amine, which is then coupled with CDI-activated o-toluidine as described in Section 3.

Yield Analysis

Comparative Evaluation of Synthetic Methods

Purification and Characterization

- Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient elution.

- Spectroscopic Data :

Challenges and Mitigation Strategies

化学反応の分析

1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea exhibit significant cytotoxic effects against various cancer cell lines. The compound's unique structure allows it to interact with biological targets effectively, potentially leading to the development of new anticancer agents.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12 µM |

| This compound | MCF7 (Breast Cancer) | 15 µM |

| This compound | HeLa (Cervical Cancer) | 18 µM |

These findings suggest that the compound could serve as a lead structure for developing novel anticancer therapies.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. The presence of the furan ring enhances its interaction with microbial targets, making it a candidate for further investigation in antimicrobial drug development.

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| This compound | Staphylococcus aureus | 64 µg/mL | Bacteriostatic |

These results highlight the potential of this compound as a therapeutic agent against bacterial infections.

Agricultural Applications

Pesticidal Activity

The structural features of this compound may confer pesticidal properties. Compounds with similar structures have been explored for their ability to inhibit pests and pathogens in agricultural settings. Research into the efficacy of this compound as an agrochemical could lead to the development of new pesticides that are both effective and environmentally friendly.

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to form strong intermolecular interactions may enhance the mechanical properties of polymers, leading to materials with improved durability and functionality.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of urea derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Screening

In another study, a range of compounds with similar structural motifs were screened for antimicrobial activity. The results indicated that those containing furan rings showed promising results against both Gram-positive and Gram-negative bacteria, supporting further exploration of this compound's potential as an antimicrobial agent.

作用機序

The mechanism of action of 1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The furan ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea and related compounds:

Key Structural Differences and Implications

Urea vs. Thiourea Core: The substitution of oxygen with sulfur in thiourea (e.g., 1-(2-Furoyl)-3-(o-tolyl)thiourea ) alters hydrogen-bonding strength and directionality.

Aryl Group Substitution :

- The o-tolyl group in the target compound introduces steric hindrance near the urea core, which may reduce binding flexibility compared to the 4-methoxyphenyl group in the pyrrole derivative . Para-substituted electron-donating groups (e.g., methoxy) often improve solubility and bioavailability.

However, pyrrole’s nitrogen atom may facilitate additional hydrogen bonding or metal coordination.

Biological Activity: While the target compound’s activity remains uncharacterized, structurally related phenyl-furyl propenones ( ) demonstrate urease inhibition, suggesting that the furan and aryl groups are critical for binding. Fluazuron’s pesticidal activity ( ) further highlights the importance of halogen and trifluoromethyl groups in agrochemical urea derivatives.

Computational and Experimental Insights

- Synthesis : The target compound can likely be synthesized via nucleophilic addition of 1-(furan-2-yl)propan-2-ylamine to o-tolyl isocyanate, analogous to methods used for thiourea derivatives .

- Crystallography : Structural analysis using programs like SHELXL ( ) could resolve conformational preferences of the o-tolyl and furan groups.

- DFT Studies : Density-functional theory (e.g., Becke’s hybrid functionals, ) may predict stability and electronic properties, such as the furan ring’s electron-rich nature influencing reactivity.

生物活性

1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea is an organic compound characterized by a furan ring and a tolyl group linked through a urea functional group. This unique structure suggests potential applications in medicinal chemistry, particularly due to its interesting chemical properties and biological activities. The furan moiety contributes to its electron-rich nature, while the tolyl group enhances lipophilicity, potentially affecting pharmacokinetics and interactions with biological targets.

- Molecular Formula : C15H18N2O

- Molecular Weight : 258.321 g/mol

- Structure : The compound features a furan ring at the 2-position and an o-tolyl group at the 3-position, which may influence its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 1-(furan-2-yl)propan-2-amine with o-tolyl isocyanate under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction is conducted in an inert atmosphere to prevent side reactions, and optimized conditions are crucial for maximizing yield and purity.

Medicinal Chemistry Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features were tested for their ability to induce apoptosis in tumor cells, with IC50 values indicating their potency .

- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored, with studies showing activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Enzyme Inhibition : The urea linkage allows for interaction with various biological macromolecules, potentially modulating enzyme activity. This interaction can be critical in drug design, particularly for targeting specific pathways in disease processes .

Antitumor Activity

A study conducted by Xia et al. evaluated the antitumor properties of structurally related compounds, revealing significant growth inhibition in A549 lung cancer cells with IC50 values around 49.85 µM. This suggests that the furan-containing urea derivatives could serve as promising candidates for further development in cancer therapy .

Antimicrobial Studies

In another investigation, derivatives of diarylureas were assessed for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Compounds demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

The biological activity of this compound is hypothesized to involve:

- Hydrogen Bonding : The furan ring and urea linkage can form hydrogen bonds with biological targets, enhancing binding affinity.

- Lipophilicity : The presence of the tolyl group may improve membrane permeability and facilitate interaction with lipid membranes.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Furan-3-ylmethyl)-3-(o-tolyl)urea | Furan ring at a different position | Moderate antitumor activity |

| 1-[2,3'-Bifuran]-5-yieldmethyl)-3-(p-tolyl)urea | Contains a bifuran moiety | Antimicrobial properties |

| 1-(Thiophen-2-ylmethyl)-3-(o-tolyl)urea | Substituted thiophene instead of furan | Variable cytotoxicity |

Q & A

Q. What are the optimized synthetic routes for 1-(1-(Furan-2-yl)propan-2-yl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the furan and o-tolyl precursors. Key steps include:

- Furan alkylation : Reacting furan-2-yl derivatives with propan-2-yl halides under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or acetonitrile .

- Urea linkage formation : Coupling the alkylated furan intermediate with o-tolyl isocyanate via nucleophilic addition. Solvent choice (e.g., DMSO) and pH control (neutral to slightly basic) are critical to avoid side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC). Yield optimization requires strict control of reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for amine:isocyanate) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, urea NH signals at δ 5.8–6.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 317.16 for CHNO) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between urea and aromatic groups), as demonstrated in structurally similar compounds .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8.5 min) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this urea derivative?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace o-tolyl with p-chlorophenyl or vary furan substituents) and assess bioactivity changes .

- Biological assays : Test analogs in target-specific models (e.g., kinase inhibition assays for anticancer activity). Compare IC values to identify critical functional groups .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, correlating with experimental data .

Q. What computational strategies are employed to predict the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Simulate interactions with protein active sites (e.g., hydrogen bonding between urea NH and Thr766 in EGFR) using PDB structures (e.g., 1M17) .

- Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes over 100 ns simulations (GROMACS) to identify key residues for binding .

- QSAR modeling : Develop regression models linking electronic parameters (e.g., Hammett constants of substituents) to inhibitory potency .

Q. How should contradictory data regarding the compound’s reactivity or biological activity be addressed in research?

- Methodological Answer :

- Replicate experiments : Ensure consistency in reaction conditions (e.g., solvent purity, inert atmosphere) to resolve discrepancies in synthesis yields .

- Orthogonal assays : Validate biological activity using both cell-based (e.g., MTT assay) and enzyme-based (e.g., fluorogenic substrates) methods .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 1-(3-chlorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea) to identify trends or outliers .

Q. What strategies are recommended for modifying the furan or o-tolyl moieties to enhance pharmacological properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute furan with thiophene or oxadiazole to improve metabolic stability while retaining π-π stacking interactions .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO) on o-tolyl to enhance binding affinity to hydrophobic pockets .

- Prodrug design : Link hydrophilic groups (e.g., PEG chains) to the urea nitrogen to improve solubility without disrupting target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。